Ethyl2-amino-6-hydroxy-4-methoxybenzoate
Description
Ethyl 2-amino-6-hydroxy-4-methoxybenzoate is a substituted benzoate ester featuring amino (-NH₂), hydroxy (-OH), and methoxy (-OCH₃) functional groups at positions 2, 6, and 4 of the aromatic ring, respectively.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 2-amino-6-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-3-15-10(13)9-7(11)4-6(14-2)5-8(9)12/h4-5,12H,3,11H2,1-2H3 |
InChI Key |
IZRYBEQRSGZISL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-amino-6-hydroxy-4-methoxybenzoate typically involves the esterification of 2-amino-6-hydroxy-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl2-amino-6-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of 2-amino-6-oxo-4-methoxybenzoate.
Reduction: Formation of 2-amino-6-hydroxy-4-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl2-amino-6-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl2-amino-6-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl 2-amino-6-hydroxy-4-methoxybenzoate with key analogs derived from the evidence:
*Estimated based on structural similarity; †Calculated from empirical formula.
Key Observations:
- Functional Groups: The target compound uniquely combines amino, hydroxy, and methoxy groups, enabling hydrogen bonding and nucleophilic reactivity absent in analogs like ethyl 2-methoxybenzoate .
- Molecular Complexity: Ethoxylated ethyl-4-aminobenzoate is significantly larger due to its polyethylene glycol chain, highlighting the impact of ethoxylation on solubility (water-soluble vs. ethanol-soluble analogs).
Physical and Spectral Properties
*Inferred from structural analogs.
Key Observations:
- Solubility: The hydroxy and amino groups in the target compound may enhance solubility in polar solvents compared to ethyl 2-methoxybenzoate , though less than the highly water-soluble ethoxylated derivative .
- Spectral Signatures: The amino group would introduce distinct NMR signals (e.g., NH₂ protons at ~5 ppm) and IR stretches, differentiating it from non-amino analogs .
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